4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
UQXGXVADESAMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Piperidine Functionalization
A prominent method involves sequential functionalization of the piperidine ring. In one approach, tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination with ethyl hydrazinecarboxylate in the presence of sodium cyanoborohydride and zinc chloride in methanol. The reaction proceeds at ambient temperature, yielding tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate. Subsequent cyclization with trimethyl orthoacetate under acidic conditions forms the 1,2,4-triazole ring, followed by deprotection using hydrochloric acid to yield the final compound.
Key Reaction Parameters
-
Reductive Amination : Sodium cyanoborohydride as a selective reducing agent avoids over-reduction of imine intermediates.
-
Cyclization : Trimethyl orthoacetate acts as both a carbonyl source and dehydrating agent, with phosphoric acid catalyzing ring closure.
-
Deprotection : Hydrochloric acid in ethyl acetate selectively removes the tert-butoxycarbonyl (Boc) group without degrading the triazole ring.
Alternative Route via Hydrazide Intermediate
Patent WO2014017516A1 describes an alternative pathway starting from 4-cyanopyridine-N-oxide. Condensation with isonicotinic acid hydrazide in the presence of sodium etholate forms a hydrazide intermediate, which undergoes cyclization with cyanating agents like dimethyl N-cyanodithioiminocarbonate. Acid-catalyzed ring closure in a 2-butanol/water mixture yields the triazole-piperidine framework.
Advantages of This Method
-
Avoids protective group strategies, simplifying purification.
-
Uses cost-effective reagents (e.g., sodium etholate) compatible with industrial-scale production.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
-
Methanol/Water Mixtures : Enhance solubility of intermediates during reductive amination, achieving >85% yield.
-
2-Butanol/Water : Facilitates acid-catalyzed cyclization by stabilizing protonated intermediates, reducing side reactions.
Elevated temperatures (60–80°C) accelerate cyclization but risk decomposition above 100°C. Optimal conditions balance speed and stability, typically maintaining 50–70°C.
Catalytic Systems
-
Phosphoric Acid : Superior to p-toluenesulfonic acid in triazole formation, providing a 92% yield compared to 78%.
-
Zinc Chloride : Acts as a Lewis acid in reductive amination, coordinating to the imine nitrogen and improving stereoselectivity.
Industrial-Scale Considerations
Purification Strategies
-
Column Chromatography : Effective for isolating tert-butyl-protected intermediates but impractical for large-scale production due to high solvent consumption.
-
Crystallization : Preferred in industrial settings; the final dihydrochloride salt precipitates from ethanol/water mixtures with >99% purity.
Yield and Scalability Data
| Step | Laboratory Yield | Industrial Yield | Key Challenge |
|---|---|---|---|
| Reductive Amination | 88% | 82% | Imine hydrolysis |
| Cyclization | 90% | 85% | Byproduct formation |
| Deprotection | 95% | 91% | Acid degradation |
Comparative Analysis of Methods
Method 1 vs. Method 2
-
Complexity : Method 1 requires protective groups, increasing step count but offering better intermediate stability.
-
Cost : Method 2 reduces reagent expenses by 30% but necessitates stringent pH control during cyclization.
-
Purity : Method 1 achieves higher purity (99.5%) due to crystallized dihydrochloride salt vs. 98% for Method 2.
Research Findings and Novel Approaches
Recent studies emphasize green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: Both the triazole and piperidine rings can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Key structural analogs differ in substituent type, position, and attached functional groups:
Table 1: Substituent-Based Comparison
Key Observations :
- Ethyl vs.
- Positional Isomerism : Substitution at position 5 (vs. 4) alters electronic distribution, affecting binding to biological targets like kinases or neurotransmitter receptors .
Table 2: Activity Comparison
Key Observations :
- The ethyl substituent’s hydrophobic nature may improve interactions with lipid-rich microbial membranes or CNS receptors, though specific data for the target compound is lacking .
- Mercapto (-SH) or thioether (-S-) groups in analogs (e.g., ) enhance antifungal activity but introduce metabolic instability .
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 4: Physicochemical Comparison
Biological Activity
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperidine ring substituted with a 5-ethyl-1H-1,2,4-triazole moiety, characterized by the molecular formula C₉H₁₇N₄. Its hydrochloride salt form enhances solubility, making it suitable for various pharmaceutical applications. Research indicates that compounds containing triazole rings exhibit significant biological activities, including antimicrobial , antifungal , and anti-inflammatory properties.
The biological activity of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine can be attributed to its ability to interact with various biological systems. The triazole ring is known to inhibit enzymes such as lanosterol 14α-demethylase, which is a target for azole antifungals. This inhibition disrupts cellular processes critical for the survival of pathogens .
Antimicrobial Activity
Numerous studies have documented the antimicrobial efficacy of triazole-containing compounds. For instance, derivatives of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine have shown potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that compounds with similar structures exhibited antibacterial activity comparable to established antibiotics like ciprofloxacin and levofloxacin .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine | E. coli, S. aureus | 3.12 µg/mL |
| 5-substituted triazoles | B. subtilis, P. vulgaris | 1.56 µg/mL |
| 3-pyridinyl triazoles | S. typhimurium, P. aeruginosa | 6.25 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. For example, studies involving carrageenan-induced paw edema in rats showed that triazole derivatives could significantly reduce inflammation .
Table 2: Anti-inflammatory Effects
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine | Carrageenan-induced edema | Significant reduction in swelling |
| Other triazole derivatives | Various models | Comparable anti-inflammatory activity |
Synthesis Methods
The synthesis of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions that allow for modifications enhancing its biological properties. Common methods include:
Table 3: Synthesis Methods
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Alkyl halides | Base (e.g., sodium hydroxide) |
Case Studies and Research Findings
Research has shown promising results regarding the efficacy of this compound in various biological assays:
- Antibacterial Study : A study conducted by Gao et al. (2018) demonstrated that triazole derivatives exhibited strong antibacterial activity against strains such as Pseudomonas mirabilis and Stenotrophomonas maltophilia, with some derivatives outperforming traditional antibiotics .
- Anti-inflammatory Study : In a model assessing paw edema induced by carrageenan in rats, derivatives of this compound showed significant anti-inflammatory effects compared to control groups .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine, and how can yield be improved?
A1: The synthesis of triazole-piperidine hybrids typically involves multi-step protocols. A common approach includes:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazides or via Huisgen cycloaddition.
- Step 2: Coupling the triazole with a piperidine derivative using nucleophilic substitution or cross-coupling reactions.
Reaction optimization can be achieved by: - Microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., yields increased from 60% to 85% in similar triazole derivatives) .
- Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts: Use of Cu(I) catalysts for azide-alkyne cycloaddition improves triazole ring formation efficiency .
Q. Q2. How should researchers characterize the structural and electronic properties of this compound?
A2: Key characterization methods include:
- NMR spectroscopy: 1H/13C NMR to confirm substitution patterns on the triazole and piperidine rings. For example, piperidine protons resonate at δ 1.4–3.6 ppm, while triazole protons appear at δ 7.8–8.2 ppm .
- X-ray crystallography: Resolves spatial conformation (e.g., planarity of the triazole ring and piperidine chair conformation) .
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .
Q. Q3. What in vitro assays are recommended for preliminary biological screening?
A3: Prioritize assays based on structural analogs:
- Antimicrobial activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with comparison to piperidine derivatives showing STAT-3/NF-κB pathway inhibition .
- Neuropharmacological screening: Radioligand binding assays for muscarinic/cholinergic receptors, given piperidine’s role in cognitive enhancement .
Advanced Research Questions
Q. Q4. How can molecular docking studies guide the design of derivatives targeting specific enzymes?
A4: Case study for analogous compounds:
- Target selection: Focus on enzymes with known triazole/piperidine interactions (e.g., CYP450 for metabolism studies or acetylcholinesterase for neuropharmacology ).
- Docking workflow:
- Protein preparation: Retrieve crystal structures (e.g., PDB ID 4EY7 for AChE).
- Ligand optimization: Minimize energy of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine using Gaussian03.
- Binding mode analysis: Identify key interactions (e.g., hydrogen bonds with Glu199 in AChE; π-π stacking with triazole rings) .
- Validation: Compare docking scores (e.g., Glide SP scores < −6.0 suggest strong binding) with experimental IC50 values .
Q. Q5. How can researchers resolve contradictory data in biological activity across studies?
A5: Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., use CLSI guidelines for antimicrobial assays ).
- Structural analogs: Compare with 4-(phenylthio)piperidine derivatives showing moderate antimicrobial activity vs. high neuropharmacological effects .
- Metabolic differences: Evaluate cytochrome P450-mediated metabolism (e.g., piperidine ring contraction altering bioactivity ).
Example: If one study reports anticancer activity but another does not, assess cell line specificity (e.g., STAT-3 inhibition in HeLa but not in A549 cells) .
Q. Q6. What strategies improve in vivo bioavailability and blood-brain barrier (BBB) penetration?
A6: Lessons from related piperidine derivatives:
- Prodrug design: Introduce ester groups (e.g., tert-butyl carbamate) to enhance lipophilicity .
- Structural modifications:
- Replace ethyl with cyclopropyl on the triazole to reduce first-pass metabolism .
- Add a methyl group to the piperidine nitrogen to increase BBB permeability (logP > 2.5) .
- Formulation: Use nanoparticle carriers (e.g., PLGA) to improve plasma half-life, as seen in neuroprotective studies .
Q. Q7. How do conformational changes in the piperidine ring affect target binding?
A7: Key findings from structural studies:
- Chair vs. boat conformation: Chair conformation in piperidine enhances binding to flat enzymatic pockets (e.g., AChE), while boat forms may fit flexible sites (e.g., GPCRs) .
- Substituent effects: Ethyl groups on triazole induce steric hindrance, favoring axial positioning in the piperidine ring for tighter hydrophobic interactions .
- Crystallographic data: Compare with 4-cyclopropyl-triazole analogs showing 15% higher binding affinity due to reduced ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
